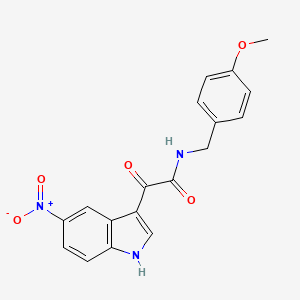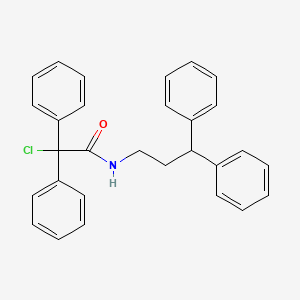![molecular formula C18H27ClN2O B10793263 1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793263.png)
1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperazine ring and a chlorophenyl group, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride typically involves the reaction of 4-chlorophenylpiperazine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different chemical and physical properties. These derivatives are often used in further research and industrial applications .
Scientific Research Applications
1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, leading to changes in cellular processes and functions. These interactions can result in various biological effects, which are the basis for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride
- 1-(4-Chlorophenyl)piperazine Dihydrochloride
- 1-(2-Chlorophenyl)piperazine Monohydrochloride
Uniqueness
1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is unique due to its specific structure, which includes both a piperazine ring and a cyclohexanol group. This combination of functional groups gives the compound distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H27ClN2O |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27ClN2O/c19-16-6-4-15(5-7-16)17(14-21-12-10-20-11-13-21)18(22)8-2-1-3-9-18/h4-7,17,20,22H,1-3,8-14H2 |
InChI Key |
KHWNQEDSMGUKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(CN2CCNCC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-(1-(4-(5-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methyl-1-oxopropan-2-yloxy)phenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B10793185.png)

![1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793202.png)

![1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793209.png)
![1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793212.png)
![(R)-2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1-methylpyrrolidine hydrochloride](/img/structure/B10793215.png)
![1-{2-(3-Methylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793219.png)
![3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B10793233.png)

![Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B10793241.png)
![(-)-1-{(1S)-2-(4-Methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793243.png)
![1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793248.png)
![7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B10793261.png)
